(5-Chloro-1,3-phenylene)dimethanol

Lipophilicity LogP Physicochemical property

Researchers planning Pd-catalyzed diversification or synthesizing flame-retardant polymers face a gap with unsubstituted 1,3-benzenedimethanol, which lacks a synthetic handle and halogen-derived thermal stability. (5-Chloro-1,3-phenylene)dimethanol directly solves this with a reactive aryl C-Cl bond for cross-coupling and enhanced lipophilicity (LogP ~1.32). - Enables Suzuki, Buchwald-Hartwig, and Ullmann couplings inaccessible to non-halogenated analogs. - Confers flame self-extinguishing properties and >44 °C higher BP for high-temperature polycondensations. - Available at ≥98% purity, rigorously tested to support library synthesis and method validation workflows.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
Cat. No. B12463902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1,3-phenylene)dimethanol
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1CO)Cl)CO
InChIInChI=1S/C8H9ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2
InChIKeyCNFMFSVMWFZGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


(5-Chloro-1,3-phenylene)dimethanol (CAS 1000342-26-6; synonyms: 5-Chloro-1,3-benzenedimethanol, [3-chloro-5-(hydroxymethyl)phenyl]methanol) is a chlorinated aromatic diol with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure features two hydroxymethyl groups at the 1- and 3-positions of a benzene ring bearing a single chlorine substituent at the 5-position. The predicted boiling point is 327.5±32.0 °C and the calculated LogP is approximately 1.32, reflecting a significant increase in lipophilicity relative to the unsubstituted parent compound 1,3-benzenedimethanol (LogP ~0.67) . The compound is soluble in organic solvents such as ethanol and acetone and is commercially available at ≥98% purity from multiple suppliers for research and further manufacturing use .

Why 1,3-Benzenedimethanol Cannot Substitute


The 5-chloro substituent fundamentally alters the compound's physicochemical profile and synthetic utility relative to unsubstituted 1,3-benzenedimethanol. The chlorine atom increases molecular weight by ~25 g/mol, elevates LogP by approximately 0.65 units (roughly doubling the octanol-water partition coefficient), and raises the predicted atmospheric boiling point by over 44 °C . Beyond these bulk property shifts, the aryl C–Cl bond serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, and Ullmann couplings) that are entirely inaccessible with the chlorine-free parent, enabling downstream diversification into pharmaceutical and agrochemical intermediates [1]. In polymer applications, chlorinated benzenedimethanol derivatives confer flame self-extinguishing properties and enhanced thermal stability of shape that non-halogenated analogs cannot provide [2].

Quantified Differentiation vs. Closest Analogs


Lipophilicity Increase vs. Unsubstituted Analog

The 5-chloro substituent imparts a measurable increase in lipophilicity. (5-Chloro-1,3-phenylene)dimethanol has a calculated LogP of approximately 1.32, compared with 0.67 for unsubstituted 1,3-benzenedimethanol . This ΔLogP of +0.65 corresponds to an approximately 4.5-fold increase in the octanol-water partition coefficient, which affects solvent extraction efficiency, chromatographic retention, and passive membrane permeability in biological systems.

Lipophilicity LogP Physicochemical property Drug-likeness

Boiling Point Elevation for Higher-Temperature Processing

Introduction of chlorine at the 5-position raises the predicted boiling point substantially. (5-Chloro-1,3-phenylene)dimethanol has a predicted boiling point of 327.5±32.0 °C at atmospheric pressure , whereas unsubstituted 1,3-benzenedimethanol boils at 282.6 °C at 760 mmHg [1]. This +44.9 °C elevation (approximately +16%) expands the thermal processing window for reactions conducted at elevated temperatures without solvent loss.

Boiling point Thermal property Distillation Processing window

Aryl Chloride as a Cross-Coupling Synthetic Handle

The C(sp²)–Cl bond at the 5-position is a demonstrated synthetic handle for palladium-catalyzed cross-coupling reactions. Patent EP1783108B1 explicitly claims that halogen-substituted benzenedimethanols, including chloro-substituted variants, are 'important compounds as raw materials and intermediates of pharmaceuticals and agrichemicals' [1]. The related patent US20100174122A1 further confirms this compound class is produced for use as pharmaceutical and agrochemical intermediates [2]. In contrast, unsubstituted 1,3-benzenedimethanol lacks any halogen substituent and cannot participate in these C–C bond-forming reactions without prior functionalization.

Cross-coupling C-C bond formation Suzuki coupling Pharmaceutical intermediate

Flame Self-Extinguishing in Cross-Linked Resins

Patent US4031163 discloses that cross-linked polymers prepared from chlorinated xylyleneglycolbisallylethers exhibit 'flame self-extinguishing properties' and 'high thermal stability of shape' [1]. The patent reports that castings made from chlorinated xylyleneglycolbisallylether-based resin formulations achieve a bending strength of 1500 kp/cm² and impact toughness of 13–14 cm·kp/cm², approximately double the bending strength (900–1100 kp/cm²) and impact toughness (6–8 cm·kp/cm²) of a comparable styrene-cross-linked unsaturated polyester resin that incorporates only 5 mole% tetrachloro-m-xylyleneglycol [1]. While the patent exemplifies tetrachloro derivatives rather than the monochloro compound specifically, the class-level inference is that chlorine incorporation into the xylylene backbone is the source of the flame-retardant and mechanical property enhancement.

Flame retardant Cross-linked resin Thermal stability Polymer composite

Certified Reference Standard Availability

Unlike the unsubstituted parent or many other benzenedimethanol derivatives, (5-Chloro-1,3-phenylene)dimethanol is available as an ISO 17034-certified analytical reference standard from CATO Research Chemicals . This certification ensures traceable purity and homogeneity suitable for quantitative analytical method development, validation, and quality control testing. By comparison, 1,3-benzenedimethanol is primarily supplied as a technical or synthesis-grade chemical (typically 95–99% purity) without ISO 17034 certification , limiting its direct use in regulated analytical workflows.

Analytical standard ISO 17034 Quality control Reference material

Evidence-Backed Procurement Scenarios


Diversifiable Building Block for Library Synthesis

Research groups synthesizing compound libraries for drug discovery should prioritize (5-Chloro-1,3-phenylene)dimethanol over unsubstituted 1,3-benzenedimethanol when downstream diversification via Pd-catalyzed cross-coupling is planned. The aryl chloride at the 5-position enables Suzuki, Buchwald–Hartwig, and related C–C or C–N bond-forming reactions, as supported by the explicit identification of halogen-substituted benzenedimethanols as pharmaceutical intermediates in patents EP1783108B1 and US20100174122A1 [1][2]. The increased LogP (Δ +0.65) may also improve intermediate extractability during workup.

Chlorinated Diol Monomer for Flame-Retardant Resins

Polymer chemists formulating flame-retardant thermoset resins can select (5-Chloro-1,3-phenylene)dimethanol as a monomer to introduce covalently bound chlorine into the polymer backbone. Patent US4031163 demonstrates that chlorinated xylyleneglycolbisallylether-based resins achieve bending strengths of ~1500 kp/cm² and impact toughness of 13–14 cm·kp/cm²—substantially outperforming non-chlorinated styrene-cross-linked polyester benchmarks at 900–1100 kp/cm² and 6–8 cm·kp/cm² respectively—while providing inherent flame self-extinguishing properties [3].

Reference Standard for Impurity Profiling

Analytical laboratories performing impurity profiling or method validation for chlorinated aromatic diol intermediates should procure the ISO 17034-certified reference standard of (5-Chloro-1,3-phenylene)dimethanol from CATO Research Chemicals . This certified material provides traceable identity and purity assurance that generic synthesis-grade 1,3-benzenedimethanol cannot offer, directly supporting regulatory compliance in pharmaceutical quality control environments.

Monomer with Extended Thermal Processing Window

Process chemists conducting high-temperature polycondensation reactions (e.g., polyester or polyurethane synthesis above 250 °C) may benefit from the elevated boiling point of (5-Chloro-1,3-phenylene)dimethanol (predicted 327.5 °C vs. 282.6 °C for the unsubstituted parent) [4]. The ~45 °C higher BP reduces monomer volatility loss during melt polymerization, potentially improving stoichiometric control and molecular weight outcomes.

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